

Biochemical Properties of DNA2 Inhibitor C5: A Technical Guide

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Compound of Interest		
Compound Name:	DNA2 inhibitor C5	
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This document provides a comprehensive overview of the biochemical properties and mechanism of action of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small molecule inhibitor of the DNA2 (DNA replication helicase/nuclease 2) enzyme. DNA2 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy. Its upregulation in cancer cells helps them counteract DNA damage and replication stress, contributing to survival and chemoresistance. C5 has been identified as a potent inhibitor that sensitizes cancer cells to chemotherapeutic agents by disrupting these crucial DNA metabolic processes.

Mechanism of Action

C5 functions as a competitive inhibitor of DNA2.[1][2][3][4][5] Biochemical and mutagenesis analyses have revealed that C5 binds to a pocket within the helicase domain of DNA2, near a DNA-binding motif.[6][7][8][9] This binding site is crucial for both the nuclease and helicase functions, suggesting that C5's primary action is to interfere with the enzyme's ability to engage with its DNA substrate.[6][7][9] This steric hindrance consequently inhibits all major enzymatic activities of DNA2:

- Nuclease Activity: C5 directly inhibits the endonuclease and exonuclease functions of DNA2.
- Helicase Activity: The unwinding of DNA duplexes is effectively suppressed.[8]



- DNA-dependent ATPase Activity: As ATP hydrolysis is coupled to DNA binding and translocation, C5's interference with DNA binding also inhibits ATPase activity.[2][4][5][6]
- DNA Binding: Electrophoretic mobility shift assays (EMSA) confirm that C5 reduces the formation of the DNA2-DNA substrate complex.[6]

The competitive nature of this inhibition means C5 directly competes with the DNA substrate for binding to the enzyme.[6]

Quantitative Biochemical Data

The inhibitory potency of C5 against DNA2 has been quantified through various biochemical assays. The key parameters are summarized below.

Parameter	Value	Description	Reference
Nuclease Activity IC50	~20 µM	The concentration of C5 required to inhibit 50% of DNA2 nuclease activity.	[1][2][3][4][5]
DNA Binding IC50	~30 µM	The concentration of C5 required to reduce the formation of the DNA2-DNA substrate complex by 50%.	[6][8]
Glide XP Docking Score	-8.3 kcal/mol	A theoretical score from virtual screening indicating a high binding affinity to the modeled DNA2 helicase domain.	[6]

Cellular Effects and Affected Signaling Pathways

In a cellular context, the inhibition of DNA2 by C5 disrupts critical DNA repair and replication fork maintenance pathways. This disruption is the basis for its efficacy in sensitizing cancer

Foundational & Exploratory





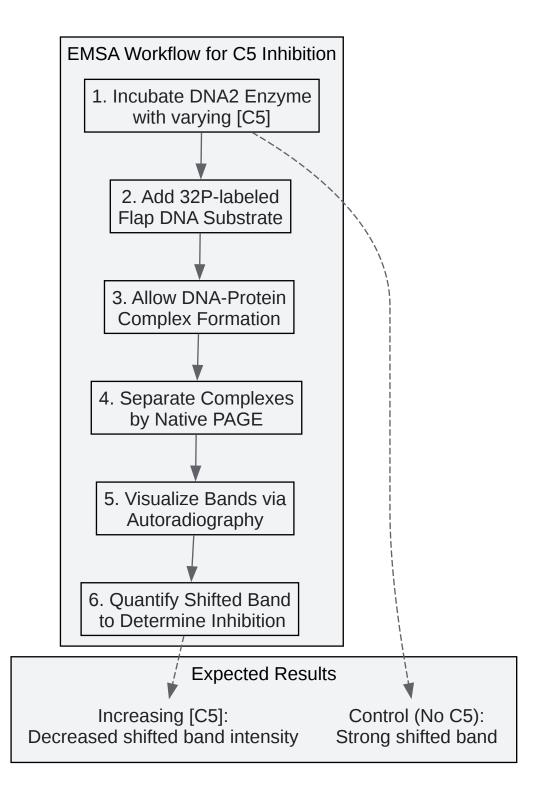
cells to DNA-damaging agents like camptothecin (CPT) and PARP inhibitors.[6][7][9]

Key Cellular Functions Inhibited by C5:

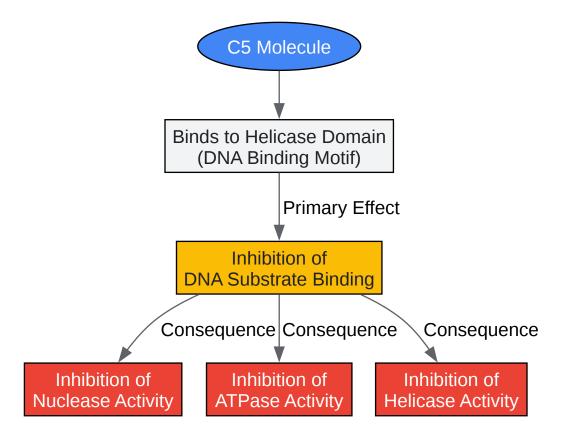
- DNA End Resection: C5 inhibits the resection of DNA double-strand breaks (DSBs), a crucial step for repair via homologous recombination (HR).[6][8]
- Replication Fork Restart: It prevents the restart of stalled DNA replication forks, leading to fork collapse and cell death.[6][7][8]
- Protection of Nascent DNA: C5 suppresses the excessive degradation (over-resection) of newly synthesized DNA strands in cells with defective fork protection mechanisms (e.g., those with BRCA2 mutations).[6][7][9]
- Homologous Recombination (HR) & Single-Strand Annealing (SSA): By inhibiting end resection, C5 reduces the frequency of both HR and SSA repair pathways.[6][8]
- Cell Cycle Progression: Treatment with C5 leads to cell cycle arrest in the late S/G2 phase and reduces entry into mitosis.[8]

These cellular effects demonstrate that C5 effectively phenocopies the genetic knockout of DNA2.[8]









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